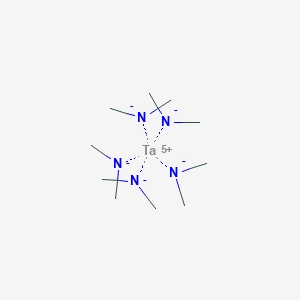![molecular formula C9H9NO B008903 5,6-Dimethylfuro[2,3-b]pyridine CAS No. 105783-88-8](/img/structure/B8903.png)
5,6-Dimethylfuro[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Additionally, 5,6-Dimethylfuro[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a role in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
5,6-Dimethylfuro[2,3-b]pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and suppress inflammation. In vivo studies have shown that 5,6-Dimethylfuro[2,3-b]pyridine can reduce tumor growth in animal models and alleviate symptoms of inflammatory diseases. However, the safety and toxicity of this compound have not been fully evaluated, and further studies are needed to assess its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dimethylfuro[2,3-b]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, this compound exhibits good stability and can be stored for extended periods without degradation. However, the main limitation of 5,6-Dimethylfuro[2,3-b]pyridine is its limited solubility in water, which can make it challenging to study its biological activity in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Dimethylfuro[2,3-b]pyridine. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the evaluation of its safety and toxicity in animal models and human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine and to identify its molecular targets. Finally, the potential applications of this compound in various fields, such as drug development and material science, should be explored further.
Conclusion:
In conclusion, 5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its future applications.
Synthesemethoden
The synthesis of 5,6-Dimethylfuro[2,3-b]pyridine involves the reaction between 2-methyl-3-pyridylcarbinol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the desired compound. The purity and yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylfuro[2,3-b]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anticancer activities, making it a promising candidate for drug development. In material science, 5,6-Dimethylfuro[2,3-b]pyridine has been used as a building block for the synthesis of functional materials, such as organic semiconductors and liquid crystals. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
105783-88-8 |
|---|---|
Produktname |
5,6-Dimethylfuro[2,3-b]pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
5,6-dimethylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
ZVZFEJIVZQSMCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1C)OC=C2 |
Kanonische SMILES |
CC1=CC2=C(N=C1C)OC=C2 |
Synonyme |
Furo[2,3-b]pyridine, 5,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
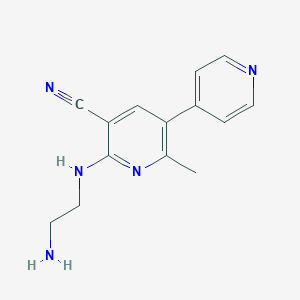
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

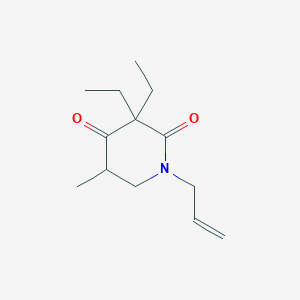
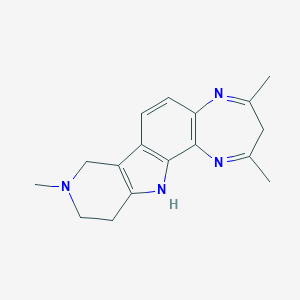


![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
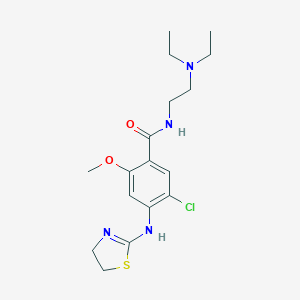
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
